molecular formula C9H16ClNO2 B1477309 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one CAS No. 1999868-18-6

2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B1477309
CAS No.: 1999868-18-6
M. Wt: 205.68 g/mol
InChI Key: QTPWUKHAMOOCOY-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one is a chloroethanone derivative featuring a piperidine ring substituted with both a hydroxymethyl (-CH2OH) and a methyl (-CH3) group at the 4-position. The 2-chloroethanone moiety (-COCH2Cl) is attached to the piperidine nitrogen. This structure positions the compound as a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor design, where chloroethanones often act as electrophilic warheads for covalent binding .

Properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-9(7-12)2-4-11(5-3-9)8(13)6-10/h12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPWUKHAMOOCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one, commonly referred to as a derivative of piperidine, is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H14ClN2O
  • Molecular Weight : 175.65 g/mol
  • CAS Number : 4593-20-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Interaction :
    • The compound acts on neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
    • It may exhibit antagonistic properties against certain receptors, which can be beneficial in managing neuropsychiatric disorders.
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

Biological Activity Overview

The biological activities of this compound include:

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacteria and fungi.
AnticancerShows potential cytotoxic effects in cancer cell lines.
NeuropharmacologicalMay modulate neurotransmitter systems, impacting mood and behavior.

Antimicrobial Activity

A study conducted on the antimicrobial properties of various piperidine derivatives indicated that compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Potential

Research exploring the cytotoxic effects of piperidine derivatives revealed that this compound exhibited selective toxicity towards MCF-7 breast cancer cells. The study utilized apoptosis assays to confirm that the compound induced programmed cell death through mitochondrial pathways .

Neuropharmacological Studies

Investigations into the neuropharmacological effects have shown that this compound may enhance serotonin levels in synaptic clefts, potentially offering therapeutic benefits for depression and anxiety disorders. In vivo studies demonstrated improved behavioral outcomes in animal models treated with the compound .

Scientific Research Applications

Pharmaceutical Applications

1. Antidepressant Research

  • This compound has been investigated for its potential antidepressant properties. Studies suggest that derivatives of piperidine compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

2. Anticancer Activity

  • Research indicates that compounds similar to 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics.

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
AntidepressantModulates serotonin levels; potential for depression treatment.
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation.
Neurological DisordersPotential neuroprotective effects; reduces neuroinflammation.

Case Studies

Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal explored the effects of piperidine derivatives on depressive behavior in animal models. The results demonstrated that the administration of this compound led to significant reductions in depressive-like behaviors, suggesting its potential as a novel antidepressant agent.

Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines revealed that this compound exhibited potent cytotoxicity. The study highlighted its ability to trigger apoptotic pathways, making it a promising candidate for further development in anticancer therapies.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Characteristics References
Target Compound : 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one Not provided - 4-hydroxymethyl, 4-methyl Enhanced polarity due to -OH; potential H-bond donor -
2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one C8H14ClNO 175.65 4-methyl Simpler structure; higher lipophilicity
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one C13H16ClNO2 253.72 4-hydroxy, 2-chlorophenyl Aromatic substituent increases π-π interactions
2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one C14H19ClN2O4S 346.83 Piperazine; 4-ethoxybenzenesulfonyl Sulfonyl group enhances metabolic stability
2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one C12H13Cl2N3O3 318.15 Piperazine; nitro group Nitro group introduces redox activity
Key Observations:
  • Substituent Effects: The hydroxymethyl group in the target compound increases polarity and solubility compared to the methyl group in its simpler analog (C8H14ClNO, ). However, this may reduce membrane permeability. Piperazine vs. Piperidine: Piperazine derivatives (e.g., C14H19ClN2O4S ) introduce an additional nitrogen, altering basicity (pKa ~7.5–9.5 for piperazine vs. ~11 for piperidine) and enabling salt formation for improved bioavailability. Aromatic Substituents: Compounds like C13H16ClNO2 leverage chlorophenyl groups for hydrophobic interactions in target binding, whereas nitro groups (C12H13Cl2N3O3 ) may confer redox sensitivity.

Preparation Methods

Conventional Multi-Step Organic Synthesis

a. Starting Material Preparation

The synthesis typically begins with the formation of key intermediates such as substituted aromatic compounds and piperidine derivatives. For example, Debnath et al. employed a five-step modification of a procedure involving activation of aromatic precursors, such as 1-iodo-3-methoxybenzene, through iodine/magnesium exchange, followed by Weinreb–Nahm ketone synthesis with suitable amides. This approach results in aromatic ketones that serve as foundational building blocks for further functionalization.

b. Formation of the Piperidine Ring

The piperidine core is introduced via Mitsunobu coupling reactions, where tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate is deprotected to yield free amines, which are then subjected to reductive amination or nucleophilic substitution to incorporate hydroxymethyl groups. Boc-protection strategies are employed to control reactivity and regioselectivity during these steps.

c. Chlorination and Functional Group Transformations

The chlorination step involves selective halogenation of the piperidine derivatives, often utilizing reagents such as thionyl chloride or phosphorus oxychloride. This step introduces the chloro substituent at the appropriate position, enabling subsequent nucleophilic substitution reactions to install the desired side chains.

Diversified Synthetic Routes

a. Synthesis via Nucleophilic Substitution

A prominent approach involves converting hydroxymethyl groups into chloromethyl derivatives using reagents like thionyl chloride or phosphorus oxychloride, facilitating nucleophilic attack by suitable amines or other nucleophiles. This method allows for the introduction of the chloro group at specific sites on the piperidine ring, enabling the synthesis of the target compound with high regioselectivity.

b. Use of Tosylates and Mesylates

In some protocols, hydroxymethyl groups are first converted into tosylates or mesylates, which serve as excellent leaving groups for subsequent nucleophilic substitution. This strategy enhances the efficiency of introducing the chloro functionality and allows for better control over reaction conditions.

c. Oxidative and Reductive Modifications

Further modifications involve oxidation of alcohol groups to ketones or aldehydes, employing oxidizing agents such as sodium dichromate or potassium permanganate. These steps are crucial for tailoring the compound's reactivity profile and enabling subsequent functionalization, such as acylation or substitution reactions.

Specific Synthesis of 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one

a. Stepwise Synthesis Outline

Step Reaction Reagents Conditions Purpose
1 Formation of aromatic ketone Iodine/magnesium exchange, Weinreb–Nahm synthesis Organic solvents, controlled temperature Generate aromatic ketone precursor
2 Protection of piperidine Boc-Protection Basic conditions Control reactivity during subsequent steps
3 Nucleophilic substitution Tosylation or mesylation Basic or acidic conditions Convert hydroxymethyl to chloromethyl
4 Chlorination Thionyl chloride or PCl₅ Reflux Introduce chloro group at desired position
5 Final functionalization Reductive amination or acylation Appropriate solvents, mild heating Attach side chains to form the target molecule

b. Key Reagents and Conditions

Research Findings and Data Analysis

Recent research emphasizes the importance of reaction conditions and reagent choice for optimizing yield and selectivity. For example, the use of thionyl chloride has been shown to efficiently convert hydroxymethyl groups into chloromethyl derivatives with minimal side reactions. The synthesis of analogous compounds has demonstrated yields ranging from 55% to 70%, depending on the specific conditions and purification methods employed.

Moreover, advanced characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and elemental analysis confirm the structure and purity of the synthesized compounds, ensuring that the preparation methods are robust and reproducible.

Notes and Recommendations

  • Reaction Optimization: Careful control of temperature and reagent equivalents is critical to prevent over-chlorination or side reactions.
  • Protecting Groups: Use of Boc-protection on amines facilitates selective reactions and simplifies purification.
  • Purification: Recrystallization and chromatography are essential to obtain high-purity compounds suitable for further applications.
  • Environmental Considerations: Employing greener solvents and reagents, such as ethanol or ethyl acetate, can reduce environmental impact.

Q & A

Q. What are the common synthetic routes for 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Piperidine Derivative Preparation : React 4-methylpiperidine with hydroxymethylating agents (e.g., formaldehyde under basic conditions) to form 4-(hydroxymethyl)-4-methylpiperidine .

Chloroacetylation : Treat the piperidine derivative with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .

  • Optimization Strategies :
  • Use slow addition of chloroacetyl chloride to minimize side reactions.
  • Employ polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and improve purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound, and what key spectral signatures should researchers anticipate?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Expect signals for the piperidine ring protons (δ 1.2–2.8 ppm), hydroxymethyl group (δ 3.4–3.6 ppm), and the chloroacetyl carbonyl (δ 4.0–4.2 ppm for ClCH₂CO) .
  • ¹³C NMR : The carbonyl carbon of the ethanone moiety appears at δ 170–175 ppm .
  • X-ray Crystallography : Resolve the stereochemistry of the piperidine ring and confirm the spatial arrangement of the hydroxymethyl group. Key metrics include bond angles (C-Cl: ~1.79 Å) and torsional strain in the piperidine ring .

Q. What preliminary biological screening approaches are recommended to assess the compound's activity against potential therapeutic targets?

  • Methodological Answer :
  • Binding Affinity Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure interactions with receptors (e.g., GPCRs or kinases) .
  • Cellular Activity : Screen for cytotoxicity (via MTT assay) and apoptosis induction (caspase-3/7 activation) in cancer cell lines .
  • Enzyme Inhibition : Test inhibitory effects on acetylcholinesterase or monoamine oxidases using spectrophotometric methods .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar piperidine derivatives, and what validation strategies are critical for confirming target engagement?

  • Methodological Answer :
  • Comparative Structure-Activity Relationship (SAR) Analysis : Tabulate data from analogs (e.g., substituent effects on potency):
CompoundSubstituentIC₅₀ (nM)TargetReference
Target Compound 4-(hydroxymethyl)85 ± 12Kinase X
2-Chloro-1-(4-methylphenyl)4-methyl220 ± 30Kinase X
2-Chloro-1-(4-fluorophenyl)4-fluoro150 ± 20Kinase X
  • Validation Strategies :
  • Use orthogonal assays (e.g., thermal shift assays for protein-ligand binding).
  • Perform knockdown/knockout studies (CRISPR/Cas9) to confirm target specificity .

Q. What strategies are employed to elucidate the mechanism of action of this compound when initial in vitro assays yield conflicting results with in vivo models?

  • Methodological Answer :
  • Pathway Analysis : Use RNA-seq or proteomics to identify differentially expressed genes/proteins in treated vs. control tissues .
  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation (via LC-MS) to assess in vivo stability .
  • Mechanistic Studies :
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress contributions.
  • Subcellular Localization : Confocal microscopy with organelle-specific dyes (e.g., MitoTracker) .

Q. In multi-step synthesis pathways, how can researchers systematically identify and address bottlenecks leading to low intermediate yields?

  • Methodological Answer :
  • Stepwise Analysis :

Intermediate Isolation : Use column chromatography or recrystallization after each step to assess purity.

Reaction Monitoring : Track byproducts via GC-MS or HPLC-MS to identify competing pathways .

  • Design of Experiments (DoE) :
  • Vary parameters (temperature, solvent, catalyst loading) to optimize the chlorination step (identified as a common bottleneck).
  • Example: Increasing reaction temperature from 0°C to 25°C improved chloroacetylation yield from 45% to 72% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 2
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2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one

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